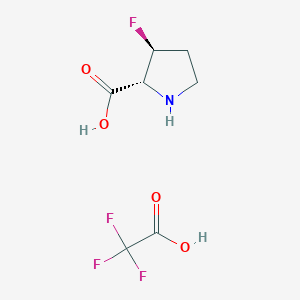

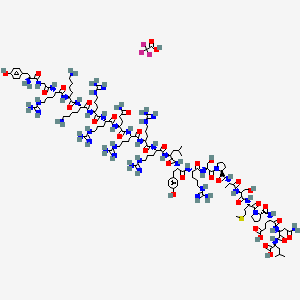

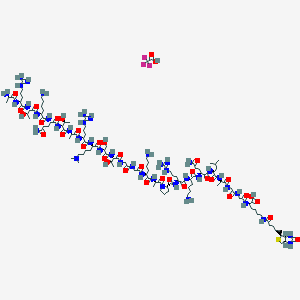

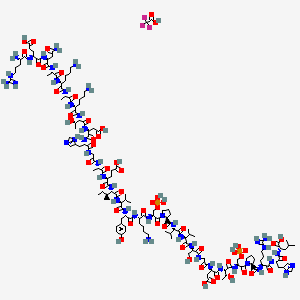

(Ser(PO3H2)396·404)-Tau Peptide (379-408) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The (Ser(PO3H2)396·404)-Tau Peptide (379-408) Trifluoroacetate is a small synthetic peptide that has been used in a variety of scientific research applications. It is a derivative of the tau protein, which is a major component of the microtubules in the brain. The peptide is composed of 20 amino acids and is known to be involved in a number of physiological processes, including cell division, migration, and protein synthesis. The trifluoroacetate form of the peptide is particularly useful for research purposes, as it is stable and can be easily manipulated in the laboratory.

Wissenschaftliche Forschungsanwendungen

Tau Protein in Neurodegenerative Diseases

Human and Murine Tau Differences : Studies highlight significant differences between human and murine Tau proteins, emphasizing the complexity of translating findings from mouse models to human disease contexts. These differences are crucial for developing accurate models of tauopathies and understanding the role of specific Tau peptides in neurodegeneration (Hernández et al., 2020).

Linking Aβ and Tau in Alzheimer's Disease : Research supports a "dual pathway" hypothesis in Alzheimer's disease, proposing that Aβ and Tau may be linked through separate mechanisms driven by a common upstream factor. This hypothesis is critical for understanding the interplay between Aβ and Tau and for developing targeted therapies (Small & Duff, 2008).

Inhibition of Aβ and Tau Self-Assembly by Polyphenols : Polyphenols have shown promise in inhibiting the self-assembly of Aβ and Tau, suggesting potential therapeutic applications in preventing or treating Alzheimer's disease through dietary or pharmacological interventions (Zheng et al., 2019).

Biomarkers in Traumatic Brain Injury and Alzheimer's : The presence of Aβ peptides and Tau protein in cerebrospinal fluid following traumatic brain injury (TBI) is explored as potential biomarkers for Alzheimer's disease, highlighting the link between TBI and neurodegenerative diseases (Tsitsopoulos & Marklund, 2013).

Therapeutic Approaches and Mechanisms

Tau-targeting Therapies : The focus on Tau-targeting therapies for Alzheimer's disease has increased due to the failure of Aβ-targeting treatments. Immunotherapies targeting Tau are showing promise in preclinical studies, indicating a potential shift in the therapeutic strategies for AD (Congdon & Sigurdsson, 2018).

Insulin Dysfunction and Tau Pathology : Insulin dysfunction is linked to Tau pathology, with evidence suggesting that diabetes mellitus may influence the development of Tau pathology, providing insight into the metabolic aspects of Alzheimer's disease and related neurodegenerative conditions (El Khoury et al., 2013).

Eigenschaften

IUPAC Name |

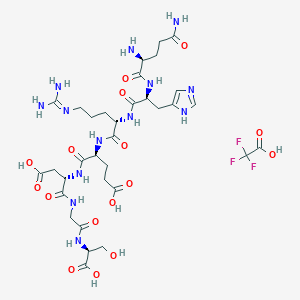

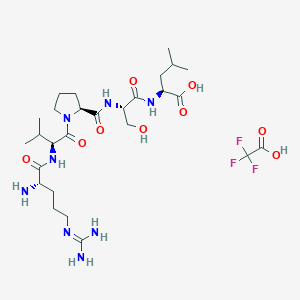

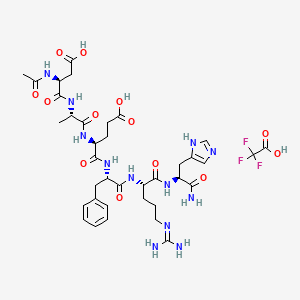

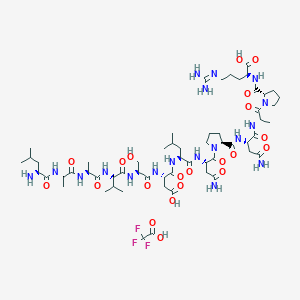

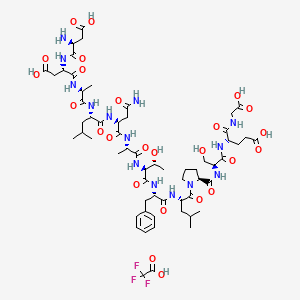

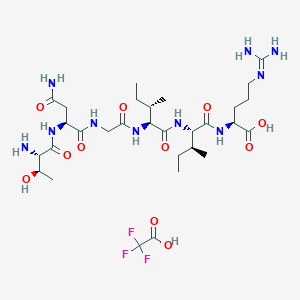

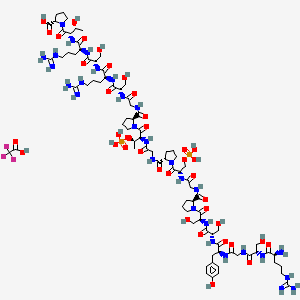

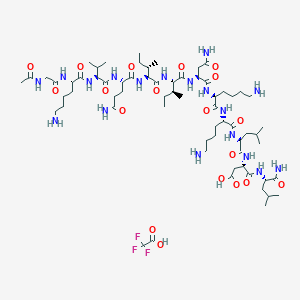

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H230N44O52P2.C2HF3O2/c1-16-69(10)108(180-122(211)85(39-41-102(194)195)164-111(200)70(11)158-99(190)58-154-115(204)87(51-76-56-150-63-156-76)168-126(215)91(55-104(198)199)172-134(223)109(73(14)186)181-121(210)82(30-19-22-44-143)163-112(201)71(12)159-117(206)80(28-17-20-42-141)162-113(202)72(13)160-123(212)89(53-98(145)189)170-120(209)84(38-40-101(192)193)165-114(203)79(144)27-23-45-152-139(146)147)133(222)179-105(66(4)5)130(219)171-86(50-75-34-36-78(188)37-35-75)124(213)166-81(29-18-21-43-142)119(208)175-94(61-235-237(229,230)231)136(225)184-48-26-33-97(184)129(218)177-107(68(8)9)132(221)178-106(67(6)7)131(220)174-93(60-185)116(205)155-59-100(191)161-90(54-103(196)197)127(216)182-110(74(15)187)135(224)176-95(62-236-238(232,233)234)137(226)183-47-25-32-96(183)128(217)167-83(31-24-46-153-140(148)149)118(207)169-88(52-77-57-151-64-157-77)125(214)173-92(138(227)228)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-188H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,189)(H,150,156)(H,151,157)(H,154,204)(H,155,205)(H,158,190)(H,159,206)(H,160,212)(H,161,191)(H,162,202)(H,163,201)(H,164,200)(H,165,203)(H,166,213)(H,167,217)(H,168,215)(H,169,207)(H,170,209)(H,171,219)(H,172,223)(H,173,214)(H,174,220)(H,175,208)(H,176,224)(H,177,218)(H,178,221)(H,179,222)(H,180,211)(H,181,210)(H,182,216)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,227,228)(H4,146,147,152)(H4,148,149,153)(H2,229,230,231)(H2,232,233,234);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGMMROFCMCPU-YYFYSCIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(COP(=O)(O)O)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H231F3N44O54P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.